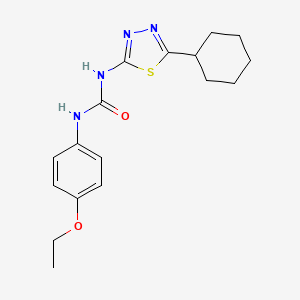![molecular formula C20H19ClN2O B5698012 2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide, commonly known as CCPA, is a synthetic compound that belongs to the class of amide derivatives. CCPA has been widely studied due to its potential therapeutic effects on various physiological and biochemical processes.
作用機序
CCPA acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various physiological and biochemical processes. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylyl cyclase, which reduces the levels of cyclic AMP in the cell. This, in turn, leads to the activation of potassium channels and the inhibition of calcium channels, which results in the hyperpolarization of the cell membrane and the reduction of neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative disorders. CCPA has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammatory disorders. CCPA has also been shown to have analgesic effects, which may be due to its ability to reduce the release of substance P, a neurotransmitter that is involved in the transmission of pain signals.
実験室実験の利点と制限
CCPA has several advantages for lab experiments. It is a selective agonist of the adenosine A1 receptor, which allows for the specific targeting of this receptor in experiments. CCPA is also relatively stable and can be easily synthesized in the lab. However, CCPA has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. CCPA may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of CCPA. One potential direction is the development of more potent and selective agonists of the adenosine A1 receptor. Another direction is the investigation of the potential therapeutic effects of CCPA on other physiological and biochemical processes. Finally, the development of new methods for the delivery of CCPA to specific tissues and organs may also be an area of future research.
Conclusion
In conclusion, CCPA is a synthetic compound that has been extensively studied for its potential therapeutic effects on various physiological and biochemical processes. It acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various cellular processes. CCPA has several advantages for lab experiments, but also has some limitations. Future research on CCPA may involve the development of more potent and selective agonists of the adenosine A1 receptor, investigation of its potential therapeutic effects on other physiological and biochemical processes, and the development of new methods for its delivery to specific tissues and organs.
合成法
CCPA can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 1-cyanocyclopentene, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 4-(4-aminophenyl)phenylamine in the presence of acetic anhydride and pyridine.
科学的研究の応用
CCPA has been extensively studied for its potential therapeutic effects on various physiological and biochemical processes. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CCPA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-17-7-3-15(4-8-17)13-19(24)23-18-9-5-16(6-10-18)20(14-22)11-1-2-12-20/h3-10H,1-2,11-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZJGYDOWZLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

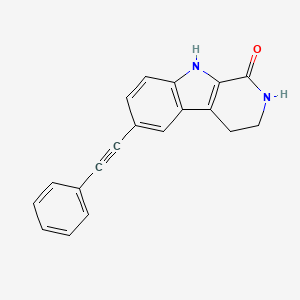
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)
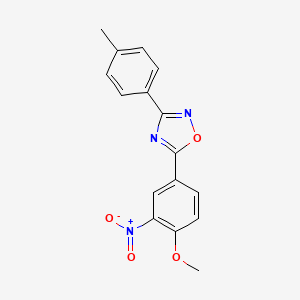
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)

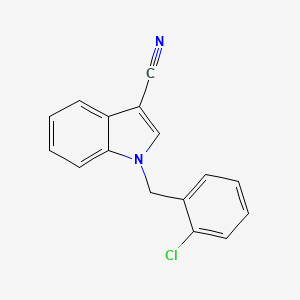
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)
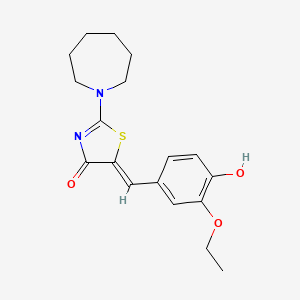
![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

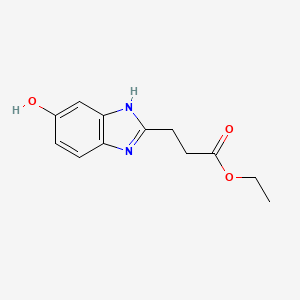
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
